(6-Fluoropyridin-3-yloxy)-acetic acid tert-butyl ester

Catalog No.
S8408890
CAS No.
M.F
C11H14FNO3
M. Wt
227.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(6-Fluoropyridin-3-yloxy)-acetic acid tert-butyl e...

Product Name

(6-Fluoropyridin-3-yloxy)-acetic acid tert-butyl ester

IUPAC Name

tert-butyl 2-(6-fluoropyridin-3-yl)oxyacetate

Molecular Formula

C11H14FNO3

Molecular Weight

227.23 g/mol

InChI

InChI=1S/C11H14FNO3/c1-11(2,3)16-10(14)7-15-8-4-5-9(12)13-6-8/h4-6H,7H2,1-3H3

InChI Key

MNYYAEHZSPQDAP-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)COC1=CN=C(C=C1)F

Canonical SMILES

CC(C)(C)OC(=O)COC1=CN=C(C=C1)F

(6-Fluoropyridin-3-yloxy)-acetic acid tert-butyl ester is an organic compound characterized by its unique structure, which includes a fluorinated pyridine ring and an ester functional group. This compound is notable for its potential applications in medicinal chemistry, particularly due to the presence of the fluorine atom, which can enhance lipophilicity and metabolic stability. The tert-butyl ester moiety contributes to the compound's solubility and bioavailability, making it a candidate for various biological applications.

Typical of esters and aromatic compounds:

  • Ester Hydrolysis: Under acidic or basic conditions, (6-Fluoropyridin-3-yloxy)-acetic acid tert-butyl ester can undergo hydrolysis to yield (6-Fluoropyridin-3-yloxy)acetic acid and tert-butanol.
  • Nucleophilic Substitution: The fluorine atom on the pyridine ring can be replaced by various nucleophiles, leading to diverse derivatives.
  • Acylation Reactions: The carboxylic acid part can react with various alcohols or amines to form new esters or amides.

These reactions are facilitated by the presence of specific catalysts or under particular conditions, such as heat or light.

The biological activity of (6-Fluoropyridin-3-yloxy)-acetic acid tert-butyl ester is linked to its structural features. Compounds with similar structures have been associated with various pharmacological effects, including:

  • Antimicrobial Activity: Fluorinated compounds often exhibit enhanced activity against bacterial strains.
  • Anti-inflammatory Properties: The compound may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions such as arthritis.
  • Cytotoxic Effects: Similar compounds have shown effectiveness against cancer cell lines, suggesting potential use in oncology.

Predictive models and structure-activity relationship studies indicate that this compound could be a promising candidate for further biological evaluation .

Several methods can be employed to synthesize (6-Fluoropyridin-3-yloxy)-acetic acid tert-butyl ester:

  • Esterification Reaction:
    • Reacting (6-Fluoropyridin-3-yloxy)acetic acid with tert-butanol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions.
  • Nucleophilic Substitution:
    • Starting from 6-fluoropyridine, a nucleophilic substitution reaction with an appropriate alkyl halide followed by esterification with acetic acid.
  • Coupling Reactions:
    • Utilizing coupling agents (e.g., DCC or EDC) to facilitate the formation of the ester bond between the acid and alcohol components.

These methods highlight the versatility of synthetic strategies available for producing this compound.

(6-Fluoropyridin-3-yloxy)-acetic acid tert-butyl ester has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting bacterial infections or inflammatory diseases.
  • Chemical Biology: As a tool compound in studying biological processes due to its unique structural features.
  • Agricultural Chemistry: Potential use as a pesticide or herbicide due to its biological activity against certain pests.

Interaction studies involving (6-Fluoropyridin-3-yloxy)-acetic acid tert-butyl ester focus on its binding affinity and efficacy against biological targets. These studies typically employ high-throughput screening methods to evaluate:

  • Enzyme Inhibition: Assessing the compound's ability to inhibit specific enzymes related to disease pathways.
  • Receptor Binding Assays: Evaluating interactions with receptors that mediate cellular responses, particularly in inflammatory pathways.

Such studies are crucial for understanding the therapeutic potential and safety profile of the compound .

Several compounds share structural similarities with (6-Fluoropyridin-3-yloxy)-acetic acid tert-butyl ester, including:

  • (5-Fluoropyridin-2-yloxy)-acetic acid ethyl ester
    • Similarity: Contains a fluorinated pyridine and an ester group but differs in substitution patterns and ester moiety.
    • Uniqueness: May exhibit different biological activities due to structural variations.
  • (4-Methylpyridin-2-yloxy)-acetic acid methyl ester
    • Similarity: Shares an aromatic ether structure but lacks fluorination.
    • Uniqueness: Variation in substituents affects pharmacokinetic properties.
  • (2-Pyridinyl)-acetic acid phenyl ester
    • Similarity: Contains a pyridine ring and an acetic acid derivative.
    • Uniqueness: Different substituent effects on biological activity.

Comparison Table

Compound NameStructural FeaturesUnique Properties
(6-Fluoropyridin-3-yloxy)-acetic acid tert-butyl esterFluorinated pyridine, tert-butyl esterEnhanced lipophilicity
(5-Fluoropyridin-2-yloxy)-acetic acid ethyl esterFluorinated pyridine, ethyl esterDifferent metabolic stability
(4-Methylpyridin-2-yloxy)-acetic acid methyl esterMethylated pyridine, methyl esterAltered receptor binding
(2-Pyridinyl)-acetic acid phenyl esterPyridine ring, phenyl esterDistinct pharmacological profile

This comparison highlights how variations in substituent positions and types influence both chemical behavior and biological activity, underscoring the uniqueness of (6-Fluoropyridin-3-yloxy)-acetic acid tert-butyl ester within its class.

The compound is systematically named tert-butyl 2-(6-fluoropyridin-3-yl)oxyacetate under IUPAC nomenclature. Its molecular formula is C₁₁H₁₄FNO₃, with a molecular weight of 227.23 g/mol. The structure features:

  • A 6-fluoropyridin-3-yl moiety, where fluorine substitution enhances electronic properties and bioavailability.
  • An acetic acid tert-butyl ester group, which improves solubility and stability in synthetic applications.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number2270909-32-3
IUPAC Nametert-butyl 2-(6-fluoropyridin-3-yl)oxyacetate
Molecular FormulaC₁₁H₁₄FNO₃
SMILES NotationCC(C)(C)OC(=O)COC₁=CN=C(C=C₁)F
Melting PointNot reported-
Boiling PointNot reported-

The compound’s tert-butyl ester group acts as a protecting group during synthesis, enabling selective deprotection under mild acidic conditions. The fluorine atom at the pyridine ring’s 6-position influences electron-withdrawing effects, modulating reactivity in cross-coupling reactions.

Historical Development in Heterocyclic Chemistry

Fluorinated pyridines emerged as pivotal motifs in the late 20th century, driven by their utility in agrochemicals and pharmaceuticals. The introduction of fluorine into heterocycles like pyridine enhances metabolic stability and binding affinity to biological targets. (6-Fluoropyridin-3-yloxy)-acetic acid tert-butyl ester represents a evolution in this field, combining fluorination with ester functionalization to optimize pharmacokinetic properties.

Early synthesis routes for similar compounds involved nucleophilic aromatic substitution (SNAr) on chloropyridines, but modern methods leverage transition-metal catalysis for regioselective fluorination. For example, the esterification of 6-fluoropyridin-3-ol with tert-butyl bromoacetate under basic conditions yields this compound in high purity.

Position Within Pyridine Derivative Research

Pyridine derivatives constitute >20% of FDA-approved drugs, underscoring their therapeutic relevance. The tert-butyl ester variant distinguishes itself through:

  • Enhanced Lipophilicity: The tert-butyl group increases membrane permeability, critical for central nervous system (CNS) drug candidates.
  • Synthetic Versatility: The ester serves as a precursor for carboxylic acids via hydrolysis, enabling modular drug design.

Table 2: Comparison with Related Pyridine Esters

CompoundCAS NumberMolecular FormulaKey Applications
tert-Butyl 2-[(6-fluoropyridin-2-yl)oxy]acetate2703782-17-4C₁₁H₁₄FNO₃Antimicrobial agents
tert-Butyl (6-fluoropyridin-3-yl)carbamate171178-41-9C₁₀H₁₃FN₂O₂Kinase inhibitors
tert-Butyl 2-((2-fluoropyridin-3-yl)oxy)acetate2803477-31-6C₁₁H₁₄FNO₃Anti-inflammatory drugs

This compound’s 3-oxyacetic acid side chain facilitates conjugation with biomolecules, making it valuable in antibody-drug conjugates (ADCs).

XLogP3

2.2

Hydrogen Bond Acceptor Count

5

Exact Mass

227.09577147 g/mol

Monoisotopic Mass

227.09577147 g/mol

Heavy Atom Count

16

Dates

Last modified: 01-05-2024

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